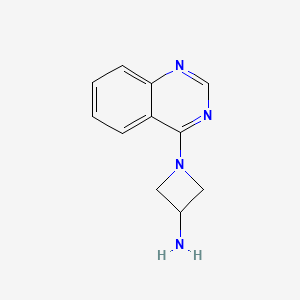

1-(Quinazolin-4-yl)azetidin-3-amine

Description

1-(Quinazolin-4-yl)azetidin-3-amine is a heterocyclic compound featuring a quinazoline core fused to an azetidine ring via an amine linkage.

Properties

IUPAC Name |

1-quinazolin-4-ylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCPOIZNLQOQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline moiety serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of anthranilic acid derivatives with acetic anhydride or thioacetamide. For instance, 2-methyl-quinazolin-4(3H)-one is synthesized via fusion of anthranilic acid with thioacetamide under thermal conditions . This intermediate is critical for subsequent functionalization.

Reaction Conditions and Yields

The quinazoline core is further modified through nucleophilic substitution or condensation reactions. For example, 3-(2'-aminophenyl)-2-methyl-6-substituted quinazolin-4-ones are synthesized by reacting benzoxazin-4-ones with 2-aminophenylamine in acetic acid .

Formation of the Azetidine Moiety

The azetidine ring is introduced via cyclization reactions, often employing chloroacetyl chloride or aldehydes. A notable approach involves treating arylidene derivatives with chloroacetyl chloride in the presence of triethylamine to form 3-chloro-2-oxo-4-substituted phenylazetidin-1-yl intermediates .

Key Cyclization Protocol

-

Substrate : 3-(2'-aminophenyl)-2-methylquinazolin-4-one

-

Reagent : Chloroacetyl chloride, triethylamine (base)

-

Conditions : Stirring at 0°C → room temperature, 4–6 hours

-

Product : 3-[2'-(3''-chloro-2''-oxoazetidin-1''-yl)phenyl]quinazolin-4-one

Steric hindrance from ortho-substituents can impede cyclization, necessitating extended reaction times or elevated temperatures . For instance, heating intermediates in tetrahydrofuran (THF) at 60°C for 2 hours improves ring closure efficiency .

Final Functionalization and Purification

The target compound, 1-(Quinazolin-4-yl)azetidin-3-amine, is obtained through aminolysis or reduction of the azetidinone intermediate. For example:

-

Reduction : LiAlH4-mediated reduction of the 2-oxo group in azetidinones yields the amine .

-

Aminolysis : Reaction with ammonia or primary amines substitutes the chloro group at position 3 of the azetidine ring .

Purification Techniques

-

Recrystallization : Ethanol, toluene, or ethyl acetate are preferred solvents for isolating high-purity crystals .

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves closely related impurities .

Reaction Optimization and Challenges

Critical Parameters

-

Temperature Control : Exothermic reactions (e.g., acylations) require gradual reagent addition at 0°C .

-

Catalyst Selection : Triethylamine enhances nucleophilicity in azetidine ring formation .

-

Solvent Choice : Polar aprotic solvents (THF, DMF) improve solubility of intermediates .

Common Side Reactions

Analytical Characterization

Structural validation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Quinazoline C=N | 1574–1600 | 7.51–7.86 (aromatic H) |

| Azetidine NH | 3300–3550 | 5.18 (s, NH₂) |

| Methoxy C-O | 2817–2973 | 3.46 (s, SCH₂) |

Mass Spectrometry

Industrial-Scale Production Considerations

Scalable synthesis requires:

Chemical Reactions Analysis

1-(Quinazolin-4-yl)azetidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.

Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Quinazolinone derivatives: These are formed through oxidation reactions and have potential biological activities.

Reduced derivatives: Reduction reactions can yield compounds with different pharmacological properties.

Substituted derivatives: Substitution reactions can produce a variety of analogs with diverse chemical and biological activities.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a lead candidate for the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, which can be explored through:

- Docking Studies : Computational methods can predict how 1-(Quinazolin-4-yl)azetidin-3-amine binds to receptors or enzymes involved in disease processes such as cancer and inflammation.

Research has indicated that quinazoline derivatives exhibit a range of biological activities:

- Anticancer Properties : Quinazolines are known to inhibit tyrosine kinase receptors (TKR), which are often overexpressed in cancers like breast and prostate cancer. The structure of this compound may similarly act on these pathways .

- Antimicrobial Effects : Related quinazoline compounds have demonstrated efficacy against various pathogens, suggesting potential for this compound in treating infectious diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through several approaches:

- Condensation Reactions : Combining appropriate precursors to form the quinazoline and azetidine components.

- Substitution Reactions : Modifying existing quinazoline derivatives to incorporate the azetidine ring.

Anticancer Evaluation

A study involving a library of quinazoline derivatives highlighted that specific modifications could enhance anticancer activity. This suggests that this compound may follow similar structure–activity relationship (SAR) trends, indicating its potential efficacy against cancer cell lines such as HEPG2 and MCF-7 .

Microbial Inhibition

Research has shown that quinazoline compounds possess antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. The unique structure of this compound may contribute to enhanced binding affinities with microbial targets .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinazoline | Contains an amino group on the quinazoline ring | Known for high affinity in receptor binding |

| Quinazolinone Derivatives | Variations include different substituents | Broad spectrum of biological activity |

| Azetidine Derivatives | Four-membered ring with varying substituents | Focus on cyclic structures |

| This compound | Quinazoline fused with azetidine | Potentially distinct pharmacological profiles |

Mechanism of Action

The mechanism by which 1-(Quinazolin-4-yl)azetidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain perception, inflammation, or cancer cell proliferation. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analog: 1-(Oxetan-3-yl)azetidin-3-amine

- Structure : Replaces quinazoline with an oxetane ring.

- Molecular Formula : C₆H₁₂N₂O

- CAS No.: 1368005-98-4

- Molecular Weight : 128.18 g/mol

- Key Differences :

- The oxetane ring introduces a smaller, oxygen-containing heterocycle, reducing aromaticity compared to quinazoline. This may decrease π-π stacking interactions but improve solubility due to the oxygen atom.

- Lower molecular weight (128.18 vs. ~250–350 g/mol for quinazoline derivatives in ) suggests reduced steric hindrance .

Aromatic Substituted Analogs: 1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine

- Structure : Features a trifluoromethylphenyl group instead of quinazoline.

- Molecular Formula : C₁₀H₁₁F₃N₂

- CAS No.: 1342753-23-4

- Molecular Weight : 216.21 g/mol

- Absence of a fused heterocyclic system (quinazoline) may reduce interactions with kinase ATP-binding pockets, altering biological activity .

Sulfonamide Derivative: 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine

- Structure : Contains a sulfonyl group linked to a methoxyphenyl ring.

- Molecular Formula : C₁₀H₁₄N₂O₃S

- CAS No.: 1340491-78-2

- Molecular Weight : 242.30 g/mol

- Key Differences :

Pyrimidine-Based Analog: 1-(Pyrimidin-4-yl)azetidin-3-amine Hydrochloride

- Structure : Pyrimidine replaces quinazoline; hydrochloride salt form.

- Molecular Formula: Not explicitly stated (estimated C₇H₁₁ClN₄).

- CAS No.: Not provided (synonyms include MolPort-023-198-111).

- Key Differences :

Pyrazole-Containing Analog: 1-(Azetidin-3-yl)-1H-pyrazol-4-amine (WX160361)

- Structure : Pyrazole ring replaces quinazoline.

- Molecular Formula : C₆H₁₀N₄

- CAS No.: 1704492-60-3

- Molecular Weight : 138.17 g/mol

- Key Differences :

Research Implications

The structural variations among these analogs highlight trade-offs between solubility, metabolic stability, and target affinity. Future research should explore hybrid structures combining quinazoline’s aromaticity with solubilizing groups (e.g., sulfonyl or oxetane) to optimize drug-likeness .

Biological Activity

1-(Quinazolin-4-yl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a quinazoline ring fused with an azetidine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with quinazoline structures often exhibit antimicrobial properties. A study demonstrated that derivatives of quinazoline, including this compound, showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound's effectiveness against Bacillus subtilis was noted, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The anticancer activity of quinazoline derivatives has been widely studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. For instance, certain studies have linked quinazoline derivatives to increased caspase activation and apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes involved in critical biological pathways.

- Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.

These interactions can lead to downstream effects such as altered gene expression and modulation of cell cycle progression.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various quinazoline derivatives, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, which were comparable to established antibiotics .

Case Study: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity at lower concentrations compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, receptor modulation |

| 3-Aminopyrrolidine | Low | Moderate | Receptor antagonism |

| Quinazolines (general class) | Variable | Variable | Diverse mechanisms |

This table highlights the comparative biological activities of this compound against other related compounds.

Q & A

Q. Advanced

- Structure-activity relationship (SAR) studies : Systematic substitution on the quinazoline (e.g., halogenation at C6/C7) or azetidine (e.g., N-alkylation) to enhance binding affinity. For example, fluorination improves metabolic stability .

- Bioisosteric replacement : Replacing the azetidine ring with pyrrolidine or piperidine analogs to modulate steric and electronic properties .

- Dose-response assays : IC50 determination in enzyme inhibition assays (e.g., kinase targets) to prioritize lead compounds .

How can computational methods predict biological targets?

Q. Advanced

- Molecular docking : Simulates binding to potential targets (e.g., KRAS G12C mutant) using software like AutoDock Vina. Docking scores correlate with inhibitory activity in vitro .

- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bonding with quinazoline N1) for target engagement .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in development .

How to resolve contradictions in reported biological activities?

Advanced

Discrepancies (e.g., anti-inflammatory vs. anticancer activity) may arise from assay conditions or structural variations. Methodological solutions include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for inflammation; HCT116 for cancer) .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Comparative SAR : Cross-test analogs with divergent substituents to isolate critical functional groups .

What structural modifications enhance blood-brain barrier (BBB) penetration?

Q. Advanced

- LogP optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to increase logP to 2–3, balancing solubility and membrane permeability .

- Reduction of hydrogen bond donors : Methylation of the azetidine amine reduces polarity, improving BBB transit .

- P-glycoprotein efflux avoidance : Avoid bulky substituents that trigger efflux pumps .

Which analytical methods assess stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions, followed by HPLC monitoring .

- Plasma stability assays : Incubate with human plasma at 37°C; quantify parent compound degradation via LC-MS over 24 hours .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures to guide storage conditions .

What mechanisms underlie its interaction with DNA repair enzymes?

Advanced

The quinazoline moiety mimics purine bases, enabling competitive inhibition of enzymes like PARP-1:

- Enzyme kinetics : Measure Ki values using fluorescence-based NAD+ depletion assays .

- Crystallography : X-ray structures reveal hydrogen bonding between the quinazoline N3 and PARP-1’s Gly863 .

- Cellular assays : Comet assays quantify DNA damage accumulation in treated vs. untreated cells .

How to validate target specificity in kinase inhibition?

Q. Advanced

- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- ATP-competitive assays : Compare IC50 values with/without excess ATP to confirm competitive binding .

- CRISPR knockouts : Ablate target kinases in cell lines to isolate compound effects .

What synergistic combinations are explored in therapeutic contexts?

Q. Advanced

- Combination with cisplatin : Enhanced DNA damage in cancer cells via dual PARP inhibition and platinum adduct formation .

- Immune checkpoint blockers : Preclinical studies show synergy with anti-PD-1 antibodies in murine models .

- Proteasome inhibitors : Co-administration with bortezomib induces apoptosis in multiple myeloma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.